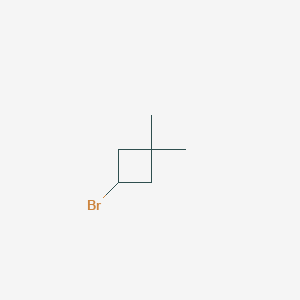

3-Bromo-1,1-dimethylcyclobutane

Description

Contextual Significance of Halogenated Cyclobutane (B1203170) Derivatives

Halogenated organic compounds are cornerstones of synthetic chemistry, acting as versatile intermediates. The cyclobutane ring, with its inherent ring strain, imparts distinct reactivity to its derivatives compared to their acyclic or larger-ring counterparts. The introduction of a halogen, such as bromine, further activates the cyclobutane ring for various chemical manipulations.

The gem-dimethyl group at the 1-position of the cyclobutane ring in 3-Bromo-1,1-dimethylcyclobutane is a common structural motif found in a variety of natural products. The synthesis of such structures has been a subject of considerable interest in the field of organic synthesis. General strategies for constructing the gem-dimethylcyclobutane core often involve [2+2] cycloaddition reactions, which are powerful methods for forming four-membered rings.

The bromination of substituted cyclobutanes can be achieved through several methods, including free-radical bromination, often utilizing reagents like N-Bromosuccinimide (NBS), or through the electrophilic addition of hydrogen bromide (HBr) to a corresponding cyclobutene. The regioselectivity and stereoselectivity of these reactions are crucial for obtaining the desired halogenated product.

Overview of Research Trajectories for this compound

Specific and in-depth research focused solely on this compound is limited in readily accessible scientific literature. However, based on the general reactivity of alkyl halides and the synthetic importance of the gem-dimethylcyclobutane unit, several research avenues can be logically inferred.

Synthetic Utility as an Intermediate: The primary research trajectory for this compound would likely involve its use as a synthetic intermediate. The carbon-bromine bond can be targeted by a wide range of nucleophiles to introduce new functional groups at the 3-position of the 1,1-dimethylcyclobutane ring. This would allow for the synthesis of a library of 3-substituted-1,1-dimethylcyclobutane derivatives, which could be screened for various biological activities or used as building blocks for more complex molecules.

Elimination Reactions: As a secondary alkyl bromide, this compound can undergo elimination reactions to form 1,1-dimethylcyclobutene. The study of the conditions favoring elimination over substitution would be a relevant area of investigation.

Mechanistic Studies: The strained nature of the cyclobutane ring could lead to interesting mechanistic pathways in its reactions. Research could focus on understanding the kinetics and thermodynamics of its substitution and elimination reactions, potentially revealing insights into the influence of the gem-dimethyl group on the reactivity of the C-Br bond.

While direct experimental data for this compound is not abundant in the surveyed literature, its chemical properties can be inferred from its structure and the known reactivity of similar compounds.

| Property | Value |

| Molecular Formula | C6H11Br |

| Molecular Weight | 163.06 g/mol |

| CAS Number | 4237-75-6 molbase.com |

Further research is necessary to fully elucidate the specific reactivity and synthetic potential of this compound. The development of efficient and selective methods for its synthesis would be the first critical step in unlocking its utility for the broader organic synthesis community.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1-dimethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(2)3-5(7)4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYISQCMNIWGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578993 | |

| Record name | 3-Bromo-1,1-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4237-75-6 | |

| Record name | 3-Bromo-1,1-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,1-dimethylcyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1,1 Dimethylcyclobutane and Its Derivatives

Direct Synthetic Routes to 3-Bromo-1,1-dimethylcyclobutane

The construction of the this compound scaffold can be achieved through several strategic approaches, each starting from different precursors and employing distinct mechanistic pathways.

Bromination Strategies for Cyclobutane (B1203170) Precursors

Direct bromination of a pre-existing 1,1-dimethylcyclobutane skeleton is a primary strategy for synthesizing the target compound. This can be accomplished through free-radical substitution or by employing decarboxylative halogenation reactions.

Free-radical bromination of 1,1-dimethylcyclobutane offers a direct route to this compound. The reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps. Bromination is known for its high selectivity, favoring the substitution of hydrogen atoms at more substituted carbon centers due to the stability of the resulting radical intermediate. In the case of 1,1-dimethylcyclobutane, abstraction of a hydrogen atom from the C3 position generates a secondary radical, which is more stable than the primary radicals formed by abstraction at the C2 or C4 positions. Consequently, the reaction with bromine in the presence of UV light or a radical initiator leads predominantly to the desired 3-bromo product.

| Precursor | Reagents | Major Product | Minor Products | Selectivity Principle |

| 1,1-Dimethylcyclobutane | Br₂, hν (UV light) | This compound | 2-Bromo-1,1-dimethylcyclobutane | Formation of the more stable secondary radical intermediate over the primary radical. |

Another powerful method is the Hunsdiecker reaction and its modifications, which involve the decarboxylative bromination of a carboxylic acid. purdue.eduwikipedia.orgmasterorganicchemistry.com Starting with 3,3-dimethylcyclobutanecarboxylic acid, the silver salt can be prepared and subsequently treated with bromine in an inert solvent like carbon tetrachloride to yield this compound. purdue.edulibretexts.org A more convenient variation, the Cristol-Firth modification, allows for the direct use of the free carboxylic acid with mercuric oxide and bromine. libretexts.org This reaction is believed to proceed through a radical mechanism. purdue.edu

| Carboxylic Acid Precursor | Reagents | Reaction Name | Key Transformation |

| Silver 3,3-dimethylcyclobutanoate | Br₂, CCl₄ | Hunsdiecker Reaction | Carboxylate is replaced by a bromine atom with loss of CO₂. wikipedia.org |

| 3,3-Dimethylcyclobutanecarboxylic Acid | HgO, Br₂, CCl₄ | Cristol-Firth Modification | Direct conversion of carboxylic acid to the corresponding bromide. libretexts.org |

Cyclization Reactions in the Synthesis of Substituted Bromocyclobutanes

The formation of the cyclobutane ring itself can be a key step in the synthesis of brominated derivatives. While less direct for the title compound, intramolecular cyclization and intermolecular cycloaddition reactions are fundamental strategies for building the core structure.

For instance, a suitably substituted acyclic precursor, such as a 1,3-dihalogenated 5,5-dimethylhexane derivative, could theoretically undergo an intramolecular Wurtz-type reaction using a metal like sodium or zinc to form the 1,1-dimethylcyclobutane ring. Subsequent functional group manipulation would be required to introduce the bromine at the C3 position.

A more versatile and widely used method for constructing cyclobutane rings is the [2+2] cycloaddition. mnstate.eduvedantu.comstudy.com This reaction involves the union of two doubly bonded species, such as an alkene and a ketene or two alkenes, to form a four-membered ring. A hypothetical pathway could involve the [2+2] cycloaddition of isobutylene with a bromo-substituted ketene, which upon further modification, could lead to the desired product. These methods are powerful tools for creating a wide range of substituted cyclobutanes. mnstate.eduvedantu.com

Electrophilic Addition Approaches

An alternative strategy for introducing the bromine atom onto a pre-formed cyclobutane ring involves the electrophilic addition of hydrogen bromide (HBr) to an alkene. The logical precursor for this approach is 3,3-dimethylcyclobutene.

The addition of HBr to an unsymmetrical alkene typically follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orgyoutube.com In the case of 3,3-dimethylcyclobutene, protonation of the double bond would lead to a secondary carbocation at the C2 position.

However, carbocation intermediates are prone to rearrangement to form more stable species. vedantu.comstudy.comstudy.comlibretexts.org The initially formed secondary carbocation can undergo a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. This rearrangement results in a more stable tertiary carbocation. Subsequent attack by the bromide ion (Br⁻) on this rearranged tertiary carbocation would lead to the formation of 1-bromo-1,2-dimethylcyclobutane as the major product, not the target this compound. study.comyoutube.com Therefore, while an electrophilic addition approach is plausible, it is complicated by carbocation rearrangements. libretexts.org

Advanced Synthetic Transformations Involving this compound

As a secondary alkyl halide, this compound is a versatile intermediate capable of undergoing a variety of transformations, allowing for the introduction of new functional groups and the creation of different molecular structures.

Elimination Reactions to Cyclobutene Derivatives (e.g., 3,3-Dimethylcyclobutene)

The dehydrobromination of this compound is a key reaction that leads to the formation of 3,3-dimethylcyclobutene. This elimination reaction is typically carried out using a strong, sterically hindered base to minimize competing nucleophilic substitution reactions.

Potassium tert-butoxide (KOt-Bu) is a commonly used reagent for this purpose. masterorganicchemistry.comchegg.comchegg.com Its bulky nature makes it a poor nucleophile but an effective base for abstracting a proton from a β-carbon. In the case of this compound, the two β-carbons (C2 and C4) are equivalent. The reaction proceeds via an E2 mechanism, where the base removes a proton, and the bromide ion departs simultaneously, forming the double bond. This provides a direct and efficient route to 3,3-dimethylcyclobutene. researchgate.net

| Substrate | Base | Solvent | Product | Reaction Type |

| This compound | Potassium tert-butoxide (KOt-Bu) | tert-Butanol or THF | 3,3-Dimethylcyclobutene | E2 Elimination |

| This compound | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 3,3-Dimethylcyclobutene & Substitution Product | E2/Sₙ2 Competition |

Functional Group Interconversions at the Bromine Center

The carbon-bromine bond in this compound is a site of significant reactivity, allowing for the bromine atom to be replaced by a variety of other functional groups through nucleophilic substitution reactions. nih.govlibretexts.orgmdpi.commdpi.com As a secondary alkyl halide, it can react via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions, nucleophile, and solvent.

Furthermore, this compound can be used to form an organometallic species, specifically a Grignard reagent. purdue.eduwikipedia.orgmnstate.edu Reaction with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), converts the alkyl bromide into 1,1-dimethylcyclobut-3-ylmagnesium bromide. This Grignard reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reagents | Product Functional Group | Significance |

| Nucleophilic Substitution (Sₙ2) | NaOH | Alcohol (-OH) | Introduction of a hydroxyl group. |

| Nucleophilic Substitution (Sₙ2) | NaCN | Nitrile (-CN) | Carbon chain extension and precursor to amines/carboxylic acids. |

| Nucleophilic Substitution (Sₙ1/Solvolysis) | H₂O or ROH (e.g., Ethanol) | Alcohol (-OH) or Ether (-OR) | Formation of alcohol or ether products, often with carbocation rearrangement possibilities. |

| Grignard Reagent Formation | Mg, dry ether | Organomagnesium Halide (-MgBr) | Creates a potent carbon nucleophile for C-C bond formation. wikipedia.org |

| Reaction of Grignard Reagent | 1. CO₂ 2. H₃O⁺ | Carboxylic Acid (-COOH) | Addition of a carboxyl group. masterorganicchemistry.com |

| Reaction of Grignard Reagent | 1. Formaldehyde 2. H₃O⁺ | Primary Alcohol | Addition of a -CH₂OH group. libretexts.org |

Utility as a Precursor in Complex Molecule Synthesis and Functionalization

The reactivity of the carbon-bromine bond in this compound allows for a range of chemical transformations, making it a key building block in organic synthesis. Its utility is primarily demonstrated through its participation in nucleophilic substitution and organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This facilitates the elaboration of the cyclobutane core and its incorporation into larger, more intricate molecular frameworks.

One of the principal applications of this compound is in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles. This is a fundamental strategy for introducing new functional groups at the 3-position of the dimethylcyclobutane ring. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, in the presence of a polar protic solvent, the reaction is more likely to proceed via a carbocation intermediate (S(_N)1), while a strong, unhindered nucleophile in a polar aprotic solvent would favor a direct displacement (S(_N)2) mechanism.

The formation of a Grignard reagent from this compound represents another powerful synthetic strategy. By reacting the alkyl bromide with magnesium metal, the corresponding organomagnesium halide is formed. This Grignard reagent acts as a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, such as aldehydes, ketones, esters, and nitriles. This approach is particularly useful for constructing more complex carbon skeletons incorporating the gem-dimethylcyclobutane unit.

The table below summarizes some of the key transformations and the resulting derivatives that can be accessed from this compound, highlighting its versatility as a synthetic precursor.

| Reagent/Reaction Type | Product | Functional Group Introduced |

| Sodium Azide (NaN₃) | 3-Azido-1,1-dimethylcyclobutane | Azide |

| Sodium Cyanide (NaCN) | 1,1-Dimethylcyclobutane-3-carbonitrile | Nitrile |

| Lithium Aluminum Hydride (LiAlH₄) | 1,1-Dimethylcyclobutane | Hydrogen (Reduction) |

| Magnesium (Mg), then Aldehyde (RCHO) | 1-(1,1-Dimethylcyclobutan-3-yl)alkanol | Secondary Alcohol |

| Magnesium (Mg), then Ketone (RCOR') | 1-(1,1-Dimethylcyclobutan-3-yl)alkanol | Tertiary Alcohol |

| Magnesium (Mg), then Carbon Dioxide (CO₂) | 1,1-Dimethylcyclobutane-3-carboxylic acid | Carboxylic Acid |

| Alkoxides (RONa) | 3-Alkoxy-1,1-dimethylcyclobutane | Ether |

| Amines (R₂NH) | N,N-Dialkyl-1,1-dimethylcyclobutan-3-amine | Amine |

The resulting functionalized 1,1-dimethylcyclobutane derivatives can then serve as intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. The rigid, three-dimensional nature of the cyclobutane ring, combined with the steric bulk of the gem-dimethyl group, can impart unique conformational constraints and physicochemical properties to the final products.

For example, the introduction of an amino group via nucleophilic substitution can lead to the synthesis of novel diamine ligands or analogues of biologically active amines. Carboxylic acid derivatives, formed through the Grignard reagent, can be further elaborated into esters, amides, or other functionalities, providing access to a diverse library of compounds for screening and development.

Reactivity and Mechanistic Investigations of 3 Bromo 1,1 Dimethylcyclobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 3-bromo-1,1-dimethylcyclobutane can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 routes. The characteristics of the substrate, nucleophile, and solvent determine the predominant mechanism.

S(_N)1 Pathway Characteristics and Carbocation Intermediates

The S(_N)1 (Substitution Nucleophilic Unimolecular) pathway is characterized by a two-step mechanism involving the formation of a carbocation intermediate. In the case of this compound, the reaction is initiated by the departure of the bromide leaving group to form a secondary carbocation. However, the stability of this carbocation is a critical factor. Carbocation stability follows the trend: tertiary > secondary > primary > methyl. khanacademy.org While a secondary carbocation is formed initially, the possibility of rearrangement to a more stable carbocation exists, although in this specific case, a simple hydride or methyl shift would not lead to a more stable tertiary carbocation.

The rate of an S(_N)1 reaction is dependent solely on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. pdx.edu Weak nucleophiles and protic solvents, which can stabilize the carbocation intermediate through solvation, favor the S(_N)1 mechanism. khanacademy.orgyoutube.com For instance, solvolysis of a similar tertiary alkyl halide, 3-bromo-2,3-dimethylpentane, in ethanol (B145695) proceeds via an S(_N)1 mechanism due to the formation of a stable tertiary carbocation intermediate. pearson.com

Influence of Cyclobutane (B1203170) Ring Strain on Substitution Reactivity

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). libretexts.orglibretexts.org This inherent strain influences the reactivity of cyclobutane derivatives. In an S(_N)2 reaction, the transition state involves a trigonal bipyramidal geometry at the reaction center. For a cyclobutyl system, achieving this geometry can be energetically unfavorable due to the constraints of the ring, potentially slowing down the reaction compared to an acyclic analogue. stackexchange.com Conversely, in an S(_N)1 reaction, the formation of a carbocation intermediate involves a change in hybridization from sp³ to sp², which could potentially be influenced by the ring strain. The puckered conformation of the cyclobutane ring also plays a role in its reactivity. masterorganicchemistry.comyoutube.com

Elimination Reactions (E1 and E2 Mechanisms)

Elimination reactions of this compound lead to the formation of alkenes. These reactions can proceed through either the E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) mechanism, often competing with substitution reactions.

Regioselectivity and Stereoselectivity in Olefin Formation

The elimination of HBr from this compound can potentially lead to two constitutional isomers: 1,1-dimethyl-2-cyclobutene and 3,3-dimethyl-1-cyclobutene. The regioselectivity of the elimination, which determines the major product, is often governed by Zaitsev's rule. Zaitsev's rule states that the more substituted (and therefore more stable) alkene is the major product. msu.edu However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. ksu.edu.sa

Stereoselectivity in E2 reactions is also a key consideration, with a preference for an anti-periplanar arrangement of the hydrogen and the leaving group. mgscience.ac.in This geometric requirement can influence which proton is abstracted and, consequently, the structure of the resulting alkene.

Base-Mediated Elimination Pathways

The choice of base is crucial in directing the reaction towards elimination. Strong bases, such as hydroxide (B78521) (⁻OH) and alkoxides (⁻OR), favor elimination reactions. ksu.edu.sa The E2 mechanism is favored by strong, concentrated bases, as the base is directly involved in the rate-determining step. mgscience.ac.in The E1 mechanism, on the other hand, is more common with weak bases and is often in competition with S(_N)1 reactions, particularly at higher temperatures. khanacademy.orgyoutube.com The strength and steric bulk of the base can be manipulated to control the regioselectivity of the elimination. For example, a sterically hindered base like potassium tert-butoxide is more likely to abstract a less sterically hindered proton, leading to the Hofmann product. ksu.edu.sa

Ring-Opening Reactions of the Cyclobutane Core

The high ring strain energy of the cyclobutane ring makes it prone to ring-opening reactions. This process can be initiated by thermal energy or through radical-mediated pathways.

The presence of a bromine atom is expected to influence the thermal decomposition. The C-Br bond is weaker than C-C and C-H bonds and can be cleaved homolytically at elevated temperatures. Studies on the thermal decomposition of brominated butyl rubber show that the initial step is the dissociation of the C-Br bond, followed by the degradation of the polymer backbone. mdpi.com Therefore, it is plausible that the thermal decomposition of this compound would initiate with the homolysis of the C-Br bond to form a cyclobutyl radical, which could then undergo further reactions such as ring opening or rearrangement.

The thermal decomposition of various cyclobutane derivatives generally involves the cleavage of the ring to form more stable, acyclic products. The specific products formed would depend on the subsequent reaction pathways of the initially formed radical or biradical species.

Table 1: Comparison of Thermal Decomposition Products of Related Cyclobutane Systems

| Compound | Decomposition Products | Proposed Intermediate |

| r-1,c-2-dideuterio-t-3,t-4-dimethylcyclobutane | cis- and trans-but-2-ene, 1,2-dideuterioethylene | Biradical |

| Brominated Butyl Rubber | Hydrogen bromide, various hydrocarbons | Carbon-centered radicals |

Radical reactions offer a versatile method for the ring-opening of strained carbocycles. While direct studies on this compound are limited, research on related systems highlights the potential for radical-mediated ring scission. For instance, radical-induced ring-opening and reconstruction of cyclobutanone (B123998) oxime esters have been demonstrated using a copper catalyst or under visible-light photoredox conditions. rsc.org This process involves the selective cleavage of a C-C bond within the cyclobutane ring.

In the case of this compound, a radical initiator could lead to the abstraction of the bromine atom, generating a cyclobutyl radical. This radical could then undergo β-scission of the cyclobutane ring, leading to an open-chain radical. The regioselectivity of the ring opening would be influenced by the stability of the resulting radical. The presence of the gem-dimethyl group on the cyclobutane ring could also influence the reaction pathway.

Furthermore, studies on the radical ring-opening of bicyclobutanes, which contain even more strained ring systems, have shown that both α- and β-selective ring openings are possible depending on the substituents and reaction conditions. nih.govrsc.org These reactions provide access to functionalized cyclobutenes and cyclobutanes. By analogy, radical-mediated reactions of this compound could potentially lead to a variety of ring-opened or rearranged products.

Photochemical Reactivity and Dissociation Pathways

Photochemistry provides another avenue to induce reactions in strained ring systems. The absorption of light can lead to the excitation of the molecule and subsequent dissociation or rearrangement.

Specific laser-induced photolysis studies on this compound are not documented in the reviewed literature. However, the photochemical behavior of related brominated and cyclic compounds can offer predictive insights. The C-Br bond is known to be photolabile and can undergo homolytic cleavage upon irradiation with UV light. This process generates a bromine radical and a carbon-centered radical.

Photochemical studies on bicyclobutanes have demonstrated that visible light in the presence of a photocatalyst can induce ring-opening reactions. nih.govrsc.org These reactions proceed through radical intermediates and can lead to the formation of functionalized cyclobutenes. The energy of the incident light and the nature of the photosensitizer or photocatalyst play a crucial role in determining the reaction outcome.

In the event of photolysis of this compound, the primary dissociation channel would likely be the homolytic cleavage of the C-Br bond, which is typically the weakest bond in the molecule. This would result in the formation of a 1,1-dimethylcyclobut-3-yl radical and a bromine atom.

Primary Dissociation Channel: CH3C(CH2CHBrCH2)CH3 + hν -> ·CH3C(CH2CH·CH2)CH3 + Br·

Following the initial C-Br bond cleavage, the resulting cyclobutyl radical could undergo several secondary reactions:

Ring Opening: The highly strained four-membered ring could open to form a more stable acyclic radical. The regiochemistry of this ring opening would be influenced by the position of the radical and the substituents.

Hydrogen Abstraction: The cyclobutyl radical could abstract a hydrogen atom from the solvent or another molecule to form 1,1-dimethylcyclobutane.

Rearrangement: The radical could undergo rearrangement to a more stable radical isomer before further reaction.

The ultimate products of the photolysis would depend on the specific reaction conditions, including the wavelength of light used, the solvent, and the presence of any radical traps or sensitizers. Without specific experimental data, the relative importance of these different dissociation and subsequent reaction pathways remains speculative.

Table 2: Potential Products from Photochemical Dissociation of this compound

| Reaction Pathway | Potential Products |

| C-Br Homolysis followed by H-abstraction | 1,1-dimethylcyclobutane |

| C-Br Homolysis followed by Ring Opening | Various acyclic bromoalkenes |

| C-Br Homolysis followed by Rearrangement | Isomeric bromo-dimethylcyclobutanes or ring-opened products |

Conformational Analysis and Ring Dynamics of 3 Bromo 1,1 Dimethylcyclobutane

General Principles of Cyclobutane (B1203170) Ring Puckering and Conformational Isomerism

The cyclobutane ring is not planar. To alleviate the torsional strain that would result from all eight C-H bonds being eclipsed in a flat conformation, the ring adopts a "puckered" or bent conformation. This puckering, however, slightly increases the angle strain from the ideal 90 degrees of a planar square. The equilibrium between these opposing strain factors determines the exact puckering angle. For substituted cyclobutanes, this puckering gives rise to different conformational isomers, typically described by the positions of the substituents as either axial or equatorial-like, although these terms are more rigidly defined in cyclohexane (B81311) systems. The interconversion between these puckered conformations is typically rapid at room temperature.

General Strain Analysis in Substituted Cyclobutanes

The total strain energy in a cyclobutane ring is a combination of three main factors:

Angle Strain: The deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5 degrees. In a puckered cyclobutane, these angles are typically around 88 degrees, leading to significant angle strain.

Torsional Strain: The strain resulting from the eclipsing or near-eclipsing of bonds on adjacent carbon atoms. Puckering helps to reduce this strain by staggering the C-H bonds.

Steric Strain: The repulsive interaction between substituents on the ring. In the case of 3-Bromo-1,1-dimethylcyclobutane, this would involve interactions between the bromine atom and the methyl groups, as well as interactions with the ring's hydrogen atoms.

A quantitative analysis for this compound would require specific experimental data (e.g., from microwave spectroscopy or electron diffraction) or high-level computational chemistry studies, which are not currently available.

Anticipated Influence of Bromine and Dimethyl Substituents on Conformational Preferences

The presence of a bromine atom and gem-dimethyl groups at the 1- and 3-positions would be expected to significantly influence the conformational equilibrium of the cyclobutane ring. The bulky bromine atom would have a preference for a position that minimizes steric interactions with the other ring substituents. In substituted cyclobutanes, larger groups often prefer the equatorial-like position to reduce 1,3-diaxial-like interactions.

Theoretical Approaches to Conformational Elucidation

In the absence of experimental data, theoretical and computational chemistry methods would be the primary tools for investigating the conformational landscape of this compound. Methods such as ab initio calculations, Density Functional Theory (DFT), and molecular mechanics could be employed to:

Calculate the potential energy surface of the molecule.

Identify the stable conformers and the transition states for their interconversion.

Determine the relative energies of the different conformers.

Predict geometric parameters such as bond lengths, bond angles, and the puckering angle.

Calculate the strain energies associated with each conformer.

Such theoretical studies would provide invaluable insights into the structural and energetic properties of this compound. However, a search of the scientific literature did not yield any such studies specifically for this compound.

Computational Chemistry and Theoretical Studies on 3 Bromo 1,1 Dimethylcyclobutane

Electronic Structure Theory Calculations (e.g., DFT, B3LYP Methods)

Electronic structure theory is the foundation of computational chemistry. Methods like Density Functional Theory (DFT), with functionals such as B3LYP, are workhorses for calculating the electronic structure of molecules.

What it is: DFT is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering a good balance of accuracy and computational cost for a wide range of chemical systems.

Application to 3-Bromo-1,1-dimethylcyclobutane: A DFT/B3LYP calculation would start by optimizing the geometry of this compound to find its most stable three-dimensional structure. This would provide precise bond lengths, bond angles, and dihedral angles. From this optimized geometry, a wealth of electronic properties can be calculated, including the total energy, dipole moment, and the energies of the molecular orbitals.

A hypothetical data table for the optimized geometry might look like this:

| Parameter | Predicted Value |

| C1-C2 Bond Length | Value in Å |

| C-Br Bond Length | Value in Å |

| C-C-C Bond Angle | Value in degrees |

| C-C-Br Bond Angle | Value in degrees |

| Dihedral Angles | Value in degrees |

This table is for illustrative purposes only, as specific data is unavailable.

Quantum Mechanical Descriptors and Reactivity Prediction

From the electronic structure calculations, various quantum mechanical descriptors can be derived to predict the reactivity of this compound.

Key Descriptors:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Ionization Potential and Electron Affinity: These can be estimated from the HOMO and LUMO energies and relate to the energy required to remove an electron and the energy released when an electron is added, respectively.

A hypothetical data table of quantum mechanical descriptors might be:

| Descriptor | Predicted Value (in appropriate units) |

| HOMO Energy | Value in eV or Hartrees |

| LUMO Energy | Value in eV or Hartrees |

| HOMO-LUMO Gap | Value in eV or Hartrees |

| Ionization Potential | Value in eV |

| Electron Affinity | Value in eV |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

This table is for illustrative purposes only, as specific data is unavailable.

Natural Bond Orbital (NBO) Analysis of Bonding and Interactions

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with Lewis structure concepts. sigmaaldrich.com

What it reveals: NBO analysis can determine the hybridization of atomic orbitals, the polarity of bonds, and the significance of electron delocalization (hyperconjugation). sigmaaldrich.com It does this through a second-order perturbation theory analysis, which quantifies the stabilization energy from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. chemicalbook.com

Application to this compound: For this molecule, NBO analysis would detail the nature of the C-C and C-H sigma bonds, and importantly, the C-Br bond. It would also describe the lone pairs on the bromine atom. The analysis would quantify interactions such as the delocalization of electron density from a C-H or C-C bonding orbital into an empty C-Br antibonding orbital (σ*), which can influence the molecule's reactivity and conformational preferences.

A hypothetical NBO analysis summary could include a table like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-H) | σ(C-Br) | Value |

| σ(C-C) | σ(C-Br) | Value |

| LP(Br) | σ*(C-C) | Value |

E(2) represents the stabilization energy from the donor-acceptor interaction. This table is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other molecules, particularly with electrophiles and nucleophiles. soton.ac.uk

Interpreting MEP maps: The map is color-coded to show different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. nih.gov

Predicted MEP for this compound: An MEP map of this compound would likely show a region of negative potential around the bromine atom due to its lone pairs, making it a potential site for interaction with electrophiles or for hydrogen bonding. Regions of positive potential would likely be found on the hydrogen atoms. This information is invaluable for understanding intermolecular interactions.

Vibrational Analysis and Theoretical Spectral Assignment

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule.

How it works: After optimizing the molecular geometry, a frequency calculation is performed. This calculation determines the energies of the normal modes of vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or rocking.

Application to this compound: A theoretical vibrational analysis would produce a list of vibrational frequencies and their corresponding IR and Raman intensities. This theoretical spectrum can be compared with an experimentally measured spectrum to confirm the structure of the molecule and to assign the observed spectral bands to specific vibrational modes. For example, it would predict the characteristic frequencies for the C-Br stretch, the various C-H stretches, and the deformations of the cyclobutane (B1203170) ring.

A hypothetical table of predicted vibrational frequencies might look like this:

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Description |

| Value | Value | C-Br stretch |

| Value | Value | CH₃ symmetric stretch |

| Value | Value | CH₂ scissoring |

| Value | Value | Cyclobutane ring breathing |

This table is for illustrative purposes only, as specific data is unavailable.

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a measure of the size and shape of an ion as it moves through a buffer gas in an ion mobility spectrometer. It is an important physicochemical property that is increasingly used in analytical chemistry for compound identification.

Prediction of CCS: While CCS is an experimentally determined value, computational methods are being developed to predict it from a molecule's 3D structure. These predictions can be based on machine learning models trained on large datasets of known CCS values or on theoretical calculations of ion-neutral collisions.

Potential for this compound: A predicted CCS value for the molecular ion of this compound would be a valuable piece of data for its unambiguous identification in complex mixtures using techniques like ion mobility-mass spectrometry. The predicted value could be entered into a database and used to match against experimental data.

A hypothetical predicted CCS value would be a single value for a given ion and buffer gas, for example:

| Ion | Buffer Gas | Predicted CCS (Ų) |

| [M+H]⁺ | N₂ | Value |

| [M+Na]⁺ | N₂ | Value |

This table is for illustrative purposes only, as specific data is unavailable.

Advanced Spectroscopic Techniques for Structural Elucidation Theoretical Application

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical Considerations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.

¹H NMR Spectroscopy:

The proton NMR spectrum of 3-Bromo-1,1-dimethylcyclobutane is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The two methyl groups attached to the same carbon atom (C1) are chemically equivalent and are expected to produce a single, sharp signal. Due to the free rotation around the C-C single bonds, the six protons of these methyl groups are indistinguishable. This signal would likely appear in the upfield region of the spectrum, characteristic of protons on sp³ hybridized carbons.

The protons on the cyclobutane (B1203170) ring will be more complex. The proton attached to the same carbon as the bromine atom (the methine proton at C3) will be significantly deshielded due to the electronegativity of the bromine atom. This will cause its signal to appear at a lower field compared to the other ring protons. The remaining four protons on the cyclobutane ring (at C2 and C4) are diastereotopic and are expected to be chemically non-equivalent, thus giving rise to separate signals. The coupling between these neighboring protons would result in complex splitting patterns, likely multiplets.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, four distinct signals are anticipated. The carbon atom bonded to the two methyl groups (C1) will appear as a quaternary carbon signal. The two methyl carbons themselves are equivalent and will produce a single signal in the upfield region. The carbon atom bearing the bromine atom (C3) will be significantly deshielded and will appear at a lower field. The remaining two methylene (B1212753) carbons of the cyclobutane ring (C2 and C4) are equivalent and will give a single signal.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) | Integration (¹H NMR) |

| -CH₃ | ~1.2 | ~25 | Singlet | 6H |

| -C(CH₃)₂ | - | ~35 | - | - |

| -CH₂- | ~2.0 - 2.5 | ~40 | Multiplet | 4H |

| -CHBr- | ~4.0 - 4.5 | ~50 | Multiplet | 1H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications (Theoretical Considerations)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the case of this compound, the mass spectrum is expected to show a characteristic molecular ion peak and several fragment ions.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, for this compound (C₆H₁₁Br), we would expect to see molecular ion peaks at m/z 162 and 164.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for alkyl halides is the loss of the halogen atom as a radical, leading to the formation of a carbocation. In this case, the loss of a bromine radical would result in a fragment ion at m/z 83, corresponding to the dimethylcyclobutyl cation. Further fragmentation of this cation could occur, leading to smaller fragment ions. Another possible fragmentation pathway is the loss of a methyl group (CH₃) from the molecular ion, resulting in peaks at m/z 147 and 149.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Significance |

| 162, 164 | [C₆H₁₁Br]⁺ | Molecular ion peaks (M, M+2) |

| 147, 149 | [C₅H₈Br]⁺ | Loss of a methyl group (-CH₃) |

| 83 | [C₆H₁₁]⁺ | Loss of a bromine radical (•Br) |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy (Theoretical Vibrational Analysis)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light can be used to identify the functional groups present in a molecule.

For this compound, the IR and Raman spectra are expected to show characteristic absorption bands corresponding to the various bond vibrations. The C-H stretching vibrations of the methyl and methylene groups will appear in the region of 2850-3000 cm⁻¹. The C-H bending vibrations will be observed in the 1350-1470 cm⁻¹ region. A key absorption band for identifying this compound would be the C-Br stretching vibration, which typically appears in the fingerprint region of the IR spectrum, between 500 and 700 cm⁻¹. The cyclobutane ring itself will have characteristic ring puckering and breathing vibrations, although these may be weak and difficult to assign definitively without computational modeling.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. For instance, the symmetric stretching of the C-C bonds in the cyclobutane ring and the symmetric deformation of the methyl groups would be expected to show strong signals in the Raman spectrum.

Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C-H Bend | 1350 - 1470 | 1350 - 1470 | Medium (IR), Medium (Raman) |

| C-C Stretch | 800 - 1200 | 800 - 1200 | Medium (IR), Strong (Raman) |

| C-Br Stretch | 500 - 700 | 500 - 700 | Strong (IR), Strong (Raman) |

Future Research Directions and Potential Applications in Chemical Sciences

Development of Novel Synthetic Pathways

The synthesis of gem-dimethylcyclobutane motifs, a key feature of 3-Bromo-1,1-dimethylcyclobutane, has been a subject of significant interest, historically relying on terpene precursors like pinene. However, modern synthetic chemistry is moving towards de novo approaches to access a broader range of these structures. nih.gov Future research could focus on developing more efficient and stereoselective methods for the synthesis of this compound.

One potential avenue is the exploration of [2+2] cycloaddition reactions . While these are classic methods for forming cyclobutane (B1203170) rings, tailoring these reactions for the specific substitution pattern of this compound could be a key research focus. nih.gov For instance, the cycloaddition of a ketene acetal with an appropriately substituted alkene, followed by a diastereoselective protonation, has been successful in creating gem-dimethylcyclobutane cores. nih.gov Adapting such methodologies to incorporate a bromine atom at the 3-position would be a significant advancement.

Another promising direction lies in the functionalization of pre-existing 1,1-dimethylcyclobutane scaffolds . Research into selective C-H functionalization could provide a direct route to this compound, avoiding multi-step sequences. acs.org The development of catalysts that can direct bromination to the 3-position of the cyclobutane ring with high regioselectivity would be a valuable contribution.

| Synthetic Approach | Potential Starting Materials | Key Transformation |

| [2+2] Cycloaddition | Substituted alkenes and ketenes | Photochemical or thermal cycloaddition |

| C-H Functionalization | 1,1-dimethylcyclobutane | Regioselective bromination |

| Ring Expansion/Contraction | Cyclopropyl or cyclopentyl precursors | Rearrangement reactions |

Exploration of Unconventional Reactivity Modes

The inherent ring strain of the cyclobutane core in this compound dictates much of its reactivity. nih.gov While typical substitution and elimination reactions are expected, the unique combination of the gem-dimethyl group and the bromine atom could lead to unconventional reaction pathways.

Ring-opening reactions are a characteristic feature of strained cyclobutane systems. researchgate.netresearchgate.net Future research could investigate the selective cleavage of the C-C bonds in this compound, potentially leading to the synthesis of complex acyclic molecules with defined stereochemistry. The position of the bromine atom could influence the regioselectivity of the ring-opening process under different reaction conditions (e.g., thermal, photochemical, or transition-metal-catalyzed).

Furthermore, the interplay between the bromine atom and the gem-dimethyl group could facilitate novel rearrangement reactions . For example, the formation of a carbocation at the 3-position upon departure of the bromide ion could trigger skeletal rearrangements, leading to the formation of different ring systems or functionalized acyclic products. The stability of potential carbocation intermediates would play a crucial role in dictating the reaction outcome. pearson.com

| Reactivity Mode | Driving Force | Potential Products |

| Ring-Opening | Release of ring strain | Functionalized acyclic compounds |

| Skeletal Rearrangement | Carbocation stability | Novel cyclic and acyclic structures |

| Radical Reactions | Weak C-Br bond | Functionalized cyclobutane derivatives |

Theoretical Predictions for New Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules. acs.orgresearchgate.netnih.gov Theoretical studies on this compound and its potential derivatives can guide synthetic efforts and uncover promising candidates for various applications.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of this compound and to predict the transition states and activation energies for various reactions. acs.orgresearchgate.net This can provide valuable insights into its reactivity and help in designing experiments to favor desired reaction pathways. For instance, computational analysis can elucidate the factors governing the selectivity of nucleophilic substitution versus elimination reactions.

Moreover, theoretical modeling can be used to design new derivatives with specific electronic and steric properties. By computationally screening a library of potential derivatives, researchers can identify molecules with desirable characteristics for applications in materials science or medicinal chemistry. For example, calculations could predict the impact of substituting the bromine atom with other functional groups on the molecule's polarity, reactivity, and potential for intermolecular interactions.

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Molecular geometry, reaction energies | Predicting reactivity and reaction mechanisms |

| Ab Initio Methods | Electronic structure, spectroscopic properties | Guiding the synthesis of new derivatives |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Simulating behavior in different environments |

Role as a Structural Motif in Advanced Materials and Chemical Building Blocks

The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive structural motif in the design of advanced materials and complex organic molecules. lifechemicals.comnih.gov this compound, with its functional handle (the bromine atom), can serve as a versatile building block for the synthesis of a wide range of compounds.

In materials science , the incorporation of the 1,1-dimethylcyclobutane unit can impart specific properties to polymers and other materials. For example, the rigid cyclobutane core can enhance the thermal stability and mechanical strength of polymers. nih.gov The bromine atom in this compound provides a site for further functionalization, allowing for the covalent attachment of this motif to polymer backbones or other material scaffolds.

As a chemical building block , this compound can be used to introduce the gem-dimethylcyclobutane moiety into larger, more complex molecules. This is particularly relevant in medicinal chemistry, where the cyclobutane ring is increasingly recognized as a valuable scaffold for the development of new therapeutic agents. lifechemicals.comnih.gov The conformational constraint imposed by the cyclobutane ring can lead to improved binding affinity and selectivity for biological targets. The bromine atom allows for the facile introduction of other functional groups through substitution reactions, enabling the synthesis of a diverse library of compounds for biological screening.

| Application Area | Role of this compound | Potential Impact |

| Advanced Materials | Monomer or cross-linking agent | Enhanced thermal and mechanical properties of polymers |

| Medicinal Chemistry | Scaffold for drug discovery | Development of new therapeutic agents with improved properties |

| Organic Synthesis | Versatile intermediate | Access to complex molecules containing the gem-dimethylcyclobutane motif |

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1,1-dimethylcyclobutane, and how can reaction conditions be optimized?

The synthesis of this compound typically involves bromination of 1,1-dimethylcyclobutane derivatives. A common approach is radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation in non-polar solvents like CCl₄, which minimizes competing elimination reactions . For regioselective bromination, steric effects of the dimethyl groups must be considered; computational modeling (e.g., DFT calculations) can predict preferential bromination sites. Reaction optimization includes monitoring by GC-MS or NMR to quantify intermediates and by-products, such as di-brominated isomers or elimination products like 1,1-dimethylcyclobutene .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

Key spectroscopic identifiers include:

- ¹H NMR : The cyclobutane ring protons exhibit distinct splitting patterns due to the ring strain and substituent effects. The methyl groups (1,1-dimethyl) appear as a singlet (~δ 1.2–1.5 ppm), while the cyclobutane protons resonate upfield (δ 2.0–3.0 ppm) with coupling constants reflecting J ~8–10 Hz for adjacent protons .

- ¹³C NMR : The quaternary carbon bearing bromine resonates at δ 50–60 ppm, while the dimethyl carbons appear at δ 25–30 ppm.

- Mass Spectrometry : A molecular ion peak at m/z 178 (C₆H₁₁Br⁺) and fragment peaks at m/z 99 (loss of Br) confirm the structure .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

The bromine atom in this compound undergoes SN2 reactions with strong nucleophiles (e.g., NaOH, NaCN) in polar aprotic solvents like DMSO. However, steric hindrance from the dimethyl groups may favor elimination over substitution. For example, treatment with KOtBu in THF at 60°C yields 1,1-dimethylcyclobutene via dehydrohalogenation . To enhance substitution, microwave-assisted synthesis or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reaction rates .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for bromocyclobutane derivatives?

Conflicting data on regioselectivity or stereochemical outcomes (e.g., retention vs. inversion in substitution) can be addressed using:

- DFT Calculations : To map transition-state energies and identify favored pathways. For example, bromine substitution in strained cyclobutane rings may proceed via a non-classical carbocation intermediate .

- Kinetic Isotope Effects (KIE) : Experimental KIE measurements combined with computational modeling validate whether a concerted (SN2) or stepwise (SN1) mechanism dominates .

- Molecular Dynamics Simulations : To assess solvent effects on reaction trajectories in polar vs. non-polar media .

Q. What strategies mitigate challenges in characterizing unstable intermediates during cyclobutane ring-opening reactions?

Unstable intermediates (e.g., cyclobutyl carbocations or radicals) can be trapped using:

- Low-Temperature Techniques : Cryogenic NMR (e.g., at –80°C) stabilizes transient species for structural elucidation .

- Spin Trapping Agents : TEMPO or DMPO can stabilize radicals for EPR analysis .

- Time-Resolved Spectroscopic Methods : Ultrafast IR or UV-Vis spectroscopy monitors sub-second reaction dynamics .

Q. How do steric and electronic effects influence the photodissociation behavior of this compound?

Photodissociation at 234 nm generates bromine radicals (Br•) and cyclobutane-derived radicals. The dimethyl groups increase steric strain, lowering the activation energy for C–Br bond cleavage compared to unsubstituted bromocyclobutanes. Time-of-flight mass spectrometry (TOF-MS) and laser-induced fluorescence (LIF) detect primary dissociation products like Br (²P₃/₂) and cyclobutyl radicals, while secondary reactions (e.g., H abstraction) are studied via pressure-dependent quantum yield measurements .

Q. What safety and data gaps exist for this compound in academic research?

Current data gaps include:

- Toxicokinetics : Limited studies on metabolic pathways or bioaccumulation potential.

- Ecotoxicity : No standardized data on aquatic or terrestrial toxicity.

- Handling Protocols : While brominated alkanes are generally irritants, specific PPE (e.g., butyl rubber gloves) and fume hood use are recommended. Researchers should consult analogs like 1-bromo-3-methylbutane (ERG Guide 130) for spill management and first aid .

Methodological Considerations

- Synthetic Optimization : Use DOE (Design of Experiments) to screen solvent polarity, temperature, and catalyst combinations .

- Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian or ORCA software) to confirm mechanistic hypotheses .

- Safety Compliance : Adopt ISO 9001 or OECD GLP standards for data reproducibility and risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.